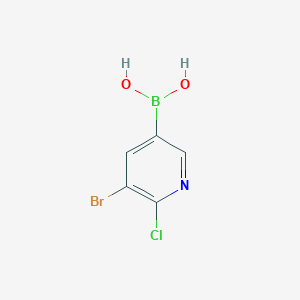
(5-Bromo-6-chloropyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-6-chloropyridin-3-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with bromine and chlorine atoms at the 5 and 6 positions, respectively, and a boronic acid group at the 3 position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-6-chloropyridin-3-yl)boronic acid typically involves the borylation of 5-bromo-6-chloropyridine. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with 5-bromo-6-chloropyridine in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is carried out under mild conditions, making it suitable for various functional groups.
Industrial Production Methods: Industrial production of this compound often employs similar borylation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (5-Bromo-6-chloropyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . It can also participate in Chan-Lam coupling reactions to form C-N or C-O bonds .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Chan-Lam Coupling: Copper catalyst, base (e.g., triethylamine), and an amine or alcohol.
Major Products: The major products of these reactions are typically biaryl compounds, styrenes, or heteroaryl derivatives, depending on the coupling partner used .
Applications De Recherche Scientifique
(5-Bromo-6-chloropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Propriétés
Formule moléculaire |
C5H4BBrClNO2 |
|---|---|
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
(5-bromo-6-chloropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H4BBrClNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H |
Clé InChI |
BBYOQUIWOVGLAC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)Cl)Br)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


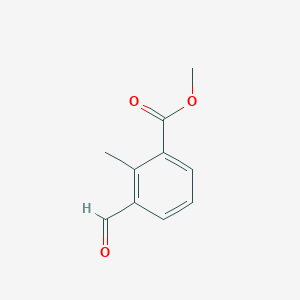
![Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13488448.png)
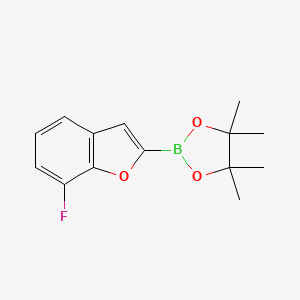
![3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13488470.png)

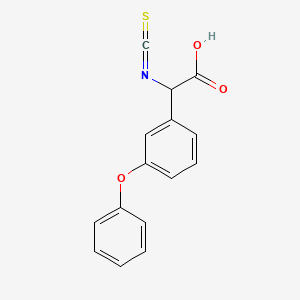
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B13488492.png)
![5-[1-(Aminomethyl)pentylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13488497.png)
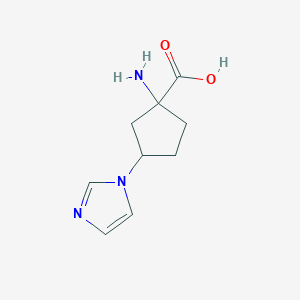
![2-[5-(3-fluorophenyl)-3-methoxy-1H-pyrazol-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B13488504.png)
![2',5'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13488518.png)
![2-{6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}-N-[2-(pyridin-3-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B13488534.png)
![2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-N-prop-2-ynyl-acetamide](/img/structure/B13488542.png)
![(3aR,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-1,3,3a,4,6,7-hexahydrothiopyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B13488544.png)
